molecular formula C6H12N2O3 B1669776 d-Alanyl-l-alanine CAS No. 1115-78-2

d-Alanyl-l-alanine

Cat. No. B1669776
CAS RN: 1115-78-2
M. Wt: 160.17 g/mol
InChI Key: DEFJQIDDEAULHB-DMTCNVIQSA-N
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Description

“d-Alanyl-l-alanine” is an unusual endogenous amino acid present in invertebrates and vertebrates . It is a dipeptide consisting of two alanine units joined by a peptide linkage . The molecular formula of “d-Alanyl-l-alanine” is C6H12N2O3 .


Synthesis Analysis

“d-Alanyl-l-alanine” is synthesized by the D-alanine-D-alanine ligase (Ddl) which is an indispensable adenosine triphosphate-dependent bacterial enzyme involved in the biosynthesis of peptidoglycan precursor . This enzyme catalyzes the ligation of two D-alanine molecules into one D-alanyl-D-alanine dipeptide . The synthesis of “d-Alanyl-l-alanine” can be boosted in Bacillus licheniformis by overexpressing the ald, dal, and ddl genes .


Molecular Structure Analysis

The molecular structure of “d-Alanyl-l-alanine” reveals unique details of the catalytic center and the role of the P-loop . The crystal structure of DltA from Staphylococcus aureus, a d-alanyl carrier protein ligase that is the first protein in the d-alanylation pathway, has been reported .


Chemical Reactions Analysis

“d-Alanyl-l-alanine” is involved in several chemical reactions. It is converted to L-Ala by alanine racemase and then deaminated by L-alanine dehydrogenase with the reduction of NAD+ to NADH . The antibiotic D-cycloserine inhibits D-Ala:D-Ala ligase through a phosphorylated form of the drug .


Physical And Chemical Properties Analysis

“d-Alanyl-l-alanine” has a molecular weight of 160.17 g/mol . Its IUPAC name is (2S)-2-[[ (2R)-2-aminopropanoyl]amino]propanoic acid .

Scientific Research Applications

1. Biochemical Production in Bacillus Licheniformis

  • Application Summary: The synthesis of L/D-alanine and D-alanyl-D-alanine in Bacillus licheniformis is used to promote cell growth and the production of biochemical products .
  • Methods of Application: The ald, dal, and ddl genes, which are responsible for the synthesis of L/D-alanine and D-alanyl-D-alanine, were overexpressed in Bacillus licheniformis. The appropriate concentration of additional L/D-alanine (0.1 g/L) was found to increase the cell biomass .
  • Results: The overexpression of these genes resulted in high levels of intracellular L/D-alanine and D-alanyl-D-alanine, which accelerated cell proliferation. It was found that 0.2 g/L of L-alanine and D-alanine substantially elevated the titer of poly-γ-glutamic acid (γ-PGA) by 14.89% and 6.19%, respectively .

2. Drug Development Against Mycobacterium Tuberculosis

  • Application Summary: D-alanyl-D-alanine ligase (DdlA) from Mycobacterium tuberculosis, which supplies a substrate of D-alanyl-D-alanine for peptidoglycan crosslinking, is an effective target for drug development .
  • Methods of Application: The gene Rv2981c (ddlA) was expressed in Escherichia coli, and the purified DdlA was identified using (anti)-polyhistidine antibody. The activity of DdlA was confirmed by measuring the released orthophosphate via colorimetric assay and the yielded D-alanyl-D-alanine through high-performance thin-layer chromatography (HP-TLC) .
  • Results: The kinetic assays indicated that DdlA exhibited a higher affinity to ATP (KmATP: 50.327 ± 4.652 μmol/L) than alanine (KmAla: 1.011 ± 0.094 mmol/L). A colorimetric assay for DdlA activity was developed for high-throughput screening of DdlA inhibitors .

Safety And Hazards

When handling “d-Alanyl-l-alanine”, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use of personal protective equipment and ensuring adequate ventilation is advised .

Future Directions

“d-Alanyl-l-alanine” ligase (Ddl) is a promising target for the development of antibacterial agents . The continuous emergence of drug-resistant bacteria necessitates the development of novel antibacterial agents . The conserved chemistry of “d-Alanyl-l-alanine” is widely used for acylation throughout the prokaryotic world, which could pave the way for a new generation of treatments for drug-resistant bacteria .

properties

IUPAC Name

(2S)-2-[[(2R)-2-aminopropanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3/c1-3(7)5(9)8-4(2)6(10)11/h3-4H,7H2,1-2H3,(H,8,9)(H,10,11)/t3-,4+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEFJQIDDEAULHB-DMTCNVIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N[C@@H](C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901016946
Record name D-Alanyl-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901016946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

d-Alanyl-l-alanine

CAS RN

1115-78-2
Record name D-Alanyl-L-alanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001115782
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Alanyl-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901016946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-ALANYL-L-ALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7641UJG3Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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